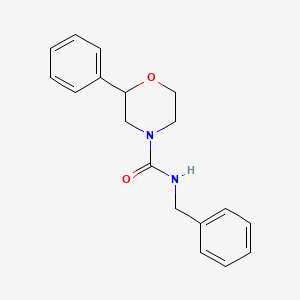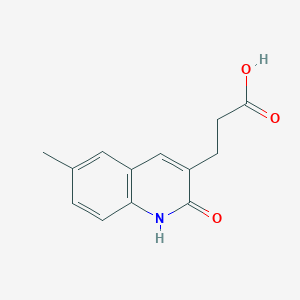![molecular formula C16H16ClN3O2 B6524619 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid CAS No. 1017168-88-5](/img/structure/B6524619.png)
1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C10H12ClN3O2 . It has a molecular weight of 241.68 . The compound is characterized by a pyridazine ring, which is known for its unique physicochemical properties, including weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridazine ring, which is known for its unique physicochemical properties . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .Physical And Chemical Properties Analysis
The compound has a melting point range of 200 - 202°C . It is a solid substance .作用機序
The mechanism of action of 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid is not fully understood, but it is thought to act as an antagonist of the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain. It is also thought to act as an agonist of the 5-HT1A receptor, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the release of serotonin from neurons, and to increase the release of dopamine from neurons. It has also been found to inhibit the binding of serotonin to its receptor, and to increase the binding of dopamine to its receptor. It has also been found to act as an anti-inflammatory agent, and to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid in lab experiments is that it is relatively easy to synthesize and is relatively stable. It also has a wide range of biochemical and physiological effects, making it a useful tool for studying the mechanism of action of drugs. However, one of the limitations of using this compound in lab experiments is that it is not very soluble in water, making it difficult to dissolve in aqueous solutions.
将来の方向性
Potential future directions for research on 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid include further investigation into its mechanism of action and its biochemical and physiological effects. Additional research is also needed to determine the optimal dosage and administration of this compound for various applications. Other potential future directions for research include the development of new synthetic methods for the synthesis of this compound, and the development of new applications for this compound in the study of drugs, such as the study of drug metabolism and pharmacokinetics.
合成法
1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid is synthesized through a multistep process that begins with the formation of a 4-chlorophenylpyridazinone intermediate. This intermediate is then reacted with piperidine in the presence of an acid catalyst to form the desired product. The reaction is carried out at room temperature in an inert atmosphere, and the product is isolated by recrystallization.
科学的研究の応用
1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid has been used in a variety of scientific research applications, such as the study of the mechanism of action of drugs, the study of biochemical and physiological effects of drugs, and the study of the structure-activity relationships of drugs. It has also been used in the study of the pharmacokinetics and pharmacodynamics of drugs, and the study of the metabolism of drugs.
Safety and Hazards
特性
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-5-3-11(4-6-13)14-7-8-15(19-18-14)20-9-1-2-12(10-20)16(21)22/h3-8,12H,1-2,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJWFYIUMPSFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,6-dimethylmorpholine-4-carbonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B6524545.png)
![2-ethyl-1-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one](/img/structure/B6524555.png)
![2-{methyl[4-(4-methylphenyl)quinazolin-2-yl]amino}ethan-1-ol](/img/structure/B6524558.png)
![2-[methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol](/img/structure/B6524565.png)
![1-{6-chloro-2-[(2-hydroxyethyl)(methyl)amino]-4-phenylquinolin-3-yl}ethan-1-one](/img/structure/B6524566.png)
![1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6524580.png)


![1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6524615.png)
![1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524626.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6524629.png)
![2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethan-1-amine](/img/structure/B6524633.png)
![2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine](/img/structure/B6524636.png)
